trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Overview
Description
“trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid” is a chemical compound. It is part of the Alfa Aesar product portfolio under Thermo Scientific Chemicals . It is used as an intermediate in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Enantiomerically Pure Amino Acids
Trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid is explored for its potential in synthesizing enantiomerically pure amino acids. Berkessel, Glaubitz, and Lex (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, which highlights the relevance of similar trans amino acids in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Solid-State Organisation in Peptides
The solid-state organization of derivatives of cyclic β-amino acids, including those related to trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid, is studied using vibrational circular dichroism (VCD). Declerck et al. (2019) examined N-tert-butyloxycarbonyl (Boc) derivatives to understand their VCD signatures and molecular structures (Declerck et al., 2019).
Synthesis and Structure of β-Peptides
Trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid is significant in the synthesis of β-peptides. Seebach et al. (1998) discussed the synthesis of β-peptides, highlighting the role of geminally disubstituted β-amino acids, closely related to the acid (Seebach et al., 1998).
Conformational Studies in Peptides
Benedetti et al. (2009) conducted studies on the structural parameters and conformational preferences of peptide derivatives containing N-terminal tert-butoxycarbonyl (Boc) groups, which is relevant for understanding the conformational aspects of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid in peptides (Benedetti et al., 2009).
Synthesis and Application in Non-Protein Amino Acids
Demange et al. (2001) reported the synthesis of non-protein amino acids using N-Boc-protected compounds, demonstrating the versatility and potential of Boc-protected amino acids in research (Demange et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117456 | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | |
CAS RN |
1392803-26-7 | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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